4-{[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE
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Overview
Description
4-{[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-phenyl-1,3-thiazole is a heterocyclic compound that features both triazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-phenyl-1,3-thiazole typically involves the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with a suitable halomethyl thiazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or thiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the triazole/thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or heterocyclic rings.
Scientific Research Applications
4-{[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-phenyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It may be used in the development of pesticides or herbicides, leveraging its biological activity against pests and weeds.
Materials Science: The compound’s unique structure can be utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-phenyl-1,3-thiazole involves its interaction with various molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-{[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazono derivatives: These compounds share a similar core structure but differ in the functional groups attached to the triazole ring.
4-{[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-methoxyphenyl acetate: This compound has a methoxy group on the phenyl ring, which can influence its chemical properties and biological activity.
Uniqueness
4-{[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-phenyl-1,3-thiazole is unique due to its combination of triazole and thiazole rings, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S2/c1-2-24-18(15-9-5-3-6-10-15)22-23-20(24)26-14-17-13-25-19(21-17)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBRHTOZDXPONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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